molecular formula C7H9N3 B3193691 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine CAS No. 739331-75-0

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine

Cat. No.: B3193691
CAS No.: 739331-75-0
M. Wt: 135.17 g/mol
InChI Key: XCXOVKOSGFVHGN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine (CAS Number: 115121-20-5) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol, this amine-functionalized scaffold serves as a versatile building block for the synthesis of more complex molecules with potential biological activity . The pyrrolo[3,4-c]pyridine core is recognized as a privileged structure in pharmaceutical research. Although this specific derivative is still under investigation, its structural isomer and related analogs have demonstrated a broad and promising spectrum of pharmacological properties in scientific literature . Research into the pyrrolo[3,4-c]pyridine scaffold has revealed potential applications for treating nervous system and immune system diseases . Furthermore, derivatives have shown antidiabetic activity by acting as aldose reductase inhibitors, which may help reduce secondary complications of diabetes mellitus, and as GPR119 agonists, which are targets for treating type 2 diabetes and obesity . The scaffold's versatility is further highlighted by its study in the design of potent inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy , and some derivatives have displayed notable analgesic and sedative activities in preclinical models . This product is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-4-10-2-5-1-9-3-6(5)7/h2,4,9H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXOVKOSGFVHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CC(=C2CN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60995145
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739331-75-0
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine and Its Derivatives

Strategies for the Construction of the Dihydropyrrolopyridine Skeleton

The assembly of the fused pyrrolopyridine ring system is the cornerstone of synthesizing 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine. Various synthetic strategies have been developed, ranging from linear sequences to more complex convergent and divergent approaches, often involving annulation reactions to construct the bicyclic core.

Convergent and Divergent Synthetic Pathways

While many syntheses of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine skeleton follow a linear approach, divergent strategies are particularly valuable for creating libraries of analogues for structure-activity relationship studies. A divergent approach allows for the introduction of diversity at various positions on the heterocyclic core from a common intermediate.

For instance, a synthetic strategy can be designed where the dihydropyrrolopyridine core is first constructed, followed by the introduction of various substituents. A key intermediate, such as a halogenated derivative, can serve as a branching point. Subsequent palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura or Buchwald-Hartwig amination, can then be employed to introduce a wide range of aryl, heteroaryl, or amino groups at specific positions on the pyridine (B92270) ring. nih.gov

A notable example of a divergent approach involves the synthesis of highly functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives through a post-Ugi modification strategy. nih.gov This multicomponent reaction allows for the rapid assembly of a complex scaffold, which can then be further modified, demonstrating the power of divergent synthesis in generating molecular diversity.

Annulation Reactions for Ring System Assembly

Annulation, the formation of a new ring onto a pre-existing one, is a fundamental strategy for constructing the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine skeleton. These reactions typically involve the intramolecular cyclization of a suitably functionalized pyridine or pyrrole (B145914) precursor.

One common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core. This can be achieved through the cyclization of a 3,4-disubstituted pyridine. For example, a synthetic sequence can start with a pyridine derivative bearing functional groups at the 3- and 4-positions that can be elaborated into the fused pyrrole ring.

A specific method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones utilizes an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. While this example pertains to a different isomer, the underlying principle of intramolecular cyclization is a key annulation strategy.

Another approach involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. This method has been used to synthesize a range of derivatives with a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton, showcasing the utility of radical cyclizations in forming fused heterocyclic systems.

Precursor Synthesis and Functionalization Leading to the Target Amine

The synthesis of this compound necessitates the careful selection and elaboration of appropriate precursors. A common and versatile starting material for the pyrrolo[3,4-c]pyridine core is pyridine-3,4-dicarboxylic acid. researchgate.net

From this precursor, 1,3-dioxopyrrolo-[3,4-c]pyridines can be obtained through condensation of the intermediate methyl 3-(chlorocarbonyl)isonicotinate with amines. Subsequent regioselective reduction of these dioxo derivatives can yield 3-oxopyrrolo[3,4-c]pyridines. researchgate.net A further reduction step would then lead to the desired 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine skeleton.

To introduce the crucial 7-amino group, a common strategy involves the amination of a suitable precursor. For instance, a 7-chloro or 7-bromo substituted dihydropyrrolopyridine could serve as an excellent electrophile for nucleophilic aromatic substitution or palladium-catalyzed amination reactions. The Buchwald-Hartwig amination, in particular, has proven to be a powerful tool for the formation of C-N bonds in related heterocyclic systems. nih.gov

A documented synthesis of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives highlights a pathway to introduce the 7-amino functionality, albeit on a related dioxo-derivative. nih.gov This suggests that the introduction of the amino group can be achieved on a functionalized pyrrolopyridine core.

The table below summarizes some key precursors and their transformations in the synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine skeleton.

PrecursorTransformationResulting IntermediateReference
Pyridine-3,4-dicarboxylic acidCondensation with amines1,3-Dioxopyrrolo-[3,4-c]pyridines researchgate.net
Methyl isonicotinateBromination and condensation with primary amines1-Oxopyrrolo[3,4-c]pyridines researchgate.net
Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylateHydrolysis with barium hydroxide (B78521)2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine chemicalbook.com
4-Chloro-7-azaindolePalladium-catalyzed amination4-Amino-7-azaindole nih.gov

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods to access enantiomerically pure this compound is a significant challenge, particularly if the pyrrolidine (B122466) ring is substituted, creating a chiral center. While specific examples for the target molecule are not extensively reported, general strategies in asymmetric synthesis, such as asymmetric catalysis and the use of chiral auxiliaries, provide a framework for achieving stereocontrol.

Asymmetric Catalysis in Pyrrolopyridine Synthesis

Asymmetric catalysis offers an elegant and efficient approach to enantiomerically enriched products. The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. For related pyrrolopyridine systems, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the atroposelective synthesis of pyrrolo[3,4-b]pyridines, affording a wide range of chiral atropisomers in high yields and excellent enantioselectivities. acs.org While this addresses axial chirality, the principles of using chiral organocatalysts could potentially be adapted to control central chirality in the synthesis of substituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines.

Recent advances in the asymmetric synthesis of chiral piperidines and tetrahydroisoquinolines via copper-catalyzed cyclizative aminoboration of alkenes also provide a potential strategy. nih.gov This method allows for the enantioselective construction of N-heterocycles with high efficiency and could be explored for the synthesis of chiral dihydropyrrolopyridine precursors.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary is removed. This approach provides a reliable method for achieving high diastereoselectivity.

While specific applications of chiral auxiliaries in the synthesis of this compound are not well-documented, the general principles are widely applicable. For instance, a chiral auxiliary could be attached to the nitrogen of the pyrrolidine ring or to a substituent on the ring. This chiral auxiliary would then direct the stereoselective reduction of a double bond or the addition of a nucleophile to create the desired stereocenter. A variety of chiral auxiliaries, such as those derived from Evans' oxazolidinones or pseudoephedrine, are commercially available and have been successfully used in the synthesis of a wide range of chiral molecules.

The table below lists some common chiral auxiliaries and the types of reactions they can control.

Chiral AuxiliaryType of Reaction ControlledKey Features
Evans' OxazolidinonesAldol (B89426) reactions, alkylations, conjugate additionsHighly predictable stereochemical outcomes
PseudoephedrineAlkylations of enolatesForms crystalline derivatives, facilitating purification
SAMP/RAMPAsymmetric alkylation of aldehydes and ketonesProvides access to both enantiomers
CamphorsultamDiels-Alder reactions, aldol reactions, alkylationsRobust and provides high levels of stereocontrol

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for pharmacologically relevant scaffolds like this compound is increasingly focused on the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, reducing energy consumption, and using less hazardous materials. For the synthesis of pyrrolopyridine derivatives, including the target compound, several strategies are being explored to align with these principles.

Solvent-Free Reactions and Alternative Solvents

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research into the synthesis of related azaindole and pyrrolopyridine structures has demonstrated the feasibility and benefits of solvent-free reactions and the use of greener alternative solvents.

One notable advancement is the use of microwave irradiation for solvent-free synthesis. For instance, the direct coupling of 7-azaindole (B17877) with cyclic imines to create new 3-substituted 7-azaindole derivatives has been shown to be more efficient under microwave irradiation compared to classical heating methods in the absence of a solvent. researchgate.net This methodology not only eliminates the need for a solvent but can also lead to shorter reaction times and potentially higher yields.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A synthesis for the parent compound, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, has been reported using barium hydroxide in water at elevated temperatures. chemicalbook.com This highlights the potential for utilizing water as a reaction medium in the synthesis of this heterocyclic system. Furthermore, silver-catalyzed intramolecular cyclization of acetylenic free amines to afford 7-azaindoles has been successfully performed in water, demonstrating that water can play a crucial role in improving chemical reactivity and regioselectivity through hydrogen bonding. organic-chemistry.org

ApproachExample ApplicationGreen Chemistry Benefit
Microwave-assisted Solvent-free Reaction Synthesis of C-3-substituted azaindoles by direct coupling of 7-azaindole and cyclic imines. researchgate.netElimination of solvent, reduced reaction time, increased efficiency. researchgate.net
Water as a Solvent Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine using barium hydroxide in water. chemicalbook.comUse of a non-toxic, non-flammable, and abundant solvent.
Alternative Solvents Use of acetonitrile (B52724) instead of DMF or NMP for the alkylation of diketopyrrolopyrroles. rsc.orgReduced toxicity and hazard, easier purification, and potential for solvent recycling. rsc.org

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic routes with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are a powerful tool for improving atom economy as they combine three or more starting materials in a single step to form a complex product, with most or all of the atoms from the reactants being retained in the final structure. mdpi.com A one-pot, multi-component synthesis of new fluorinated-pyrrolo[3,4-b]pyridin-5-ones, a structurally related scaffold, demonstrated excellent atom economy values of 88-90%. mdpi.com In this synthesis, the only by-products were small molecules like water and carbon dioxide. mdpi.com Applying such a strategy to the synthesis of this compound and its derivatives could significantly reduce waste compared to traditional multi-step linear syntheses which often involve the isolation of intermediates and the use of stoichiometric reagents that are not incorporated into the final product.

Domino reactions, where a series of intramolecular reactions occur sequentially in a one-pot process, also contribute to higher atom economy and waste reduction. A novel one-pot method for the selective synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde streamlines the synthesis by avoiding the use of stoichiometric oxidants, which are common in traditional indole (B1671886) synthesis methods like the Fischer indole synthesis. rsc.org

The table below provides a hypothetical comparison of a traditional linear synthesis with a green multicomponent approach for the synthesis of a substituted pyrrolopyridine core, illustrating the potential for improved atom economy.

Synthetic StrategyNumber of StepsAtom EconomyBy-products
Traditional Linear Synthesis MultipleLowerStoichiometric reagents, protecting group waste, multiple solvent changes.
Multicomponent Reaction (MCR) One-potHigh (e.g., 88-90%) mdpi.comMinimal (e.g., H2O, CO2) mdpi.com

By focusing on solvent-free conditions, the use of benign solvents, and designing synthetic routes with high atom economy such as multicomponent and domino reactions, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine

Reactivity of the C7-Amine Functionality

The primary amine at the C7 position of the pyrrolo[3,4-c]pyridine core is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse substituents to modulate the compound's physicochemical and biological properties.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the C7-amino group readily facilitates acylation, alkylation, and arylation reactions.

Acylation: The reaction of 7-amino-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives with acylating agents such as acid chlorides or anhydrides provides the corresponding amides. For instance, microwave-assisted acylation of structurally related 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines with excess acid chlorides in pyridine (B92270) has been reported to yield the corresponding monoacylated products. nih.gov This methodology suggests a viable route for the acylation of the target compound. In a similar vein, the reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with chloroacetyl chloride leads to the formation of chloroacetamides, further demonstrating the general reactivity of aminopyridine moieties towards acylating agents. researchgate.net

Alkylation: The C7-amine can undergo alkylation with various alkyl halides or other alkylating agents. While specific examples for the title compound are not extensively documented in readily available literature, the general principles of amine alkylation apply. The reaction of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile, catalyzed by copper(I) iodide, to form 7-alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitriles highlights the feasibility of N-alkylation in related heterocyclic systems. researchgate.net

Arylation: The introduction of aryl groups at the C7-amino position can be achieved through various methods, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has proven to be a particularly effective method for this transformation, as discussed in section 3.1.3.

Reaction TypeReagents and ConditionsProduct TypeReference
AcylationAcid chlorides, pyridine, microwave irradiationAmides nih.gov
AcylationChloroacetyl chlorideChloroacetamides researchgate.net
AlkylationAlkyl halides, baseN-AlkylaminesInferred from related systems researchgate.net

Condensation and Imine Formation

The primary amine at C7 can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commdma.ch This reversible reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate followed by the elimination of water. youtube.com The pH of the reaction medium is a critical parameter, with optimal rates generally observed around pH 5. youtube.commdma.ch

While specific examples with 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine are not explicitly detailed in the reviewed literature, the reaction is a fundamental transformation for primary amines and is expected to proceed under standard conditions. The resulting imine functionality can serve as a versatile intermediate for further synthetic modifications.

Reactant 1Reactant 2ProductConditions
This compoundAldehyde or KetoneImine (Schiff Base)Acid catalyst, pH ~5

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds and are highly applicable for the arylation of the C7-amine. nih.govsemanticscholar.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.gov

The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of diverse N-aryl derivatives of this compound. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for optimizing the reaction yield and scope. chemicalbook.comorganic-chemistry.org A cascade reaction involving imination followed by an intramolecular Buchwald–Hartwig cross-coupling has been utilized for the synthesis of pyrido[2,3-d]pyrimidines, showcasing the synthetic utility of combining these transformations. libretexts.org

Aryl Halide/TriflateAmineCatalyst/Ligand/BaseProductReference
Aryl BromideThis compoundPd(OAc)₂ / X-Phos / KOt-BuN-Aryl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine organic-chemistry.org
Aryl HalidePrimary/Secondary AminePalladium Catalyst / Ligand / BaseAryl Amine nih.govsemanticscholar.org

Transformations Involving the Dihydro-Pyrrole Ring

The dihydro-pyrrole portion of the molecule, with its endocyclic double bond, presents opportunities for various chemical transformations, including additions, oxidations, and reductions.

Electrophilic and Nucleophilic Additions

Electrophilic Additions: The double bond within the dihydro-pyrrole ring is susceptible to electrophilic attack. In reactions with electrophiles, the formation of a carbocation intermediate is expected, which can then be intercepted by a nucleophile. youtube.com The regioselectivity of the addition would be influenced by the electronic nature of the fused pyridine ring and any substituents present. While specific studies on the electrophilic addition to the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine system are scarce, analogies can be drawn from the well-established reactivity of alkenes and other heterocyclic systems. youtube.comyoutube.com For instance, the reaction of pyrrole (B145914) with electrophiles preferentially occurs at the 2-position due to the formation of a more stabilized carbocation intermediate. scripps.eduresearchgate.net

Nucleophilic Additions: The dihydro-pyrrole ring itself is not inherently electrophilic. However, activation of the ring system, for example, through N-oxidation of the pyridine nitrogen, can render the fused ring system more susceptible to nucleophilic attack. researchgate.net Pyridine N-oxides are known to undergo reactions with nucleophiles at the 2- and 4-positions. chemicalbook.comresearchgate.netscispace.com Hard nucleophiles, such as organometallic reagents and hydrides, can add to the 2-position of the pyridine ring. researchgate.net The site of nucleophilic attack on five-membered heterocyclic 2,3-diones has been studied using density functional theory, providing insights into the reactivity of related systems. libretexts.orgliverpool.ac.uk

Oxidation and Reduction Reactions

Oxidation: The dihydro-pyrrole ring can be aromatized to the corresponding pyrrole ring through oxidation. Various oxidizing agents can be employed for this transformation. For example, the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridines has been achieved using reagents such as nitric acid or calcium hypochlorite. scripps.eduresearchgate.net The conversion of a dihydropyrrole to a pyrrole moiety would lead to a fully aromatic pyrrolo[3,4-c]pyridine system.

Reduction: The double bond in the dihydro-pyrrole ring can be reduced to a single bond via catalytic hydrogenation, resulting in a tetrahydropyrrolo[3,4-c]pyridine derivative. youtube.comyoutube.com Common catalysts for this transformation include platinum oxide (PtO₂) and rhodium oxide (Rh₂O₃). youtube.comyoutube.com The reduction of pyridines to piperidines is a well-established method, and similar conditions are expected to be applicable to the dihydro-pyrrole moiety. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is typically used for the reduction of carbonyl compounds but can, under specific conditions or with additives, reduce certain C=C bonds. nih.govlibretexts.orgnih.govnih.gov The reaction of hydrogen atoms with pyrrole in a para-hydrogen matrix has been studied, leading to the formation of dihydropyrrolyl radicals, providing fundamental insights into the initial steps of hydrogenation.

Reaction TypeReagents and ConditionsProductReference
OxidationNitric acid, Calcium hypochloriteAromatic Pyrrolo[3,4-c]pyridine scripps.eduresearchgate.net
ReductionH₂, PtO₂ or Rh₂O₃Tetrahydropyrrolo[3,4-c]pyridine youtube.comyoutube.com
ReductionNaBH₄Potential for reduction under specific conditions libretexts.orgnih.gov

Ring-Opening and Rearrangement Reactions

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is generally stable; however, the pyrrolidine (B122466) ring can be susceptible to cleavage under specific conditions. While ring-opening reactions for this specific fused system are not extensively documented in dedicated studies, principles from related unstrained cyclic amines suggest potential pathways. Such transformations typically require activation of the C–N bond, which is inherently robust.

One potential, albeit synthetically challenging, route for C-N bond cleavage involves von Braun-type reactions. This would entail acylation of the pyrrolidine nitrogen followed by treatment with a halogenating agent like phosphorus pentabromide, leading to the opening of the pyrrolidine ring. However, the chemoselectivity of the initial acylation step would be a significant hurdle due to the presence of the more nucleophilic C7-primary amine.

Rearrangement reactions involving the pyrrolo[3,4-c]pyridine skeleton are uncommon. Some rearrangements have been observed in related dihydropyridine systems, where a 4-chloromethyl-1,4-dihydropyridine derivative, when heated with urea (B33335), undergoes rearrangement to form a pyrrolo[1,2-c]pyrimidine. researchgate.netcdnsciencepub.com This proceeds through a mechanism involving ring opening and subsequent ring closure (ANRORC). While not a direct reaction of the target molecule, it illustrates the potential for skeletal reorganization in related heterocyclic systems under specific thermal or chemical induction.

Reactivity at the Pyridine Moiety

The pyridine portion of the molecule is an aminopyridine, which heavily influences its reactivity. The lone pair of the pyridine nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system, rendering this site basic and available for coordination with Lewis acids. The C7-amino group is a strong electron-donating group, which significantly activates the pyridine ring towards electrophilic attack and influences the regiochemistry of substitution.

Electrophilic Aromatic Substitution on the Pyridine Ring

In general, the pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org

However, in this compound, the presence of the powerful electron-donating amino group at C-7 fundamentally alters this reactivity. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. wikipedia.org In this specific scaffold, the positions ortho to the amino group are C-6 and the pyrrolidine-fused C-8 (which is unavailable for substitution). The position para to the amino group is C-4. Therefore, electrophilic attack is strongly favored at the C-6 and C-4 positions.

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized below.

ReactionReagent/ConditionsPredicted Major Product(s)
Halogenation Br₂ in AcOH or NBS6-Bromo- and/or 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Nitration Dilute HNO₃6-Nitro- and/or 4-Nitro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Sulfonation Fuming H₂SO₄ (requires forcing conditions)This compound-6-sulfonic acid

This table is based on established principles of electrophilic aromatic substitution on activated aminopyridines.

It is important to note that harsh acidic conditions can lead to side reactions or decomposition. For reactions like Friedel-Crafts alkylation or acylation, the Lewis acid catalyst (e.g., AlCl₃) would complex strongly with the pyridine nitrogen and the amino group, deactivating the system entirely. youtube.com Therefore, these reactions are generally not feasible on this substrate without prior protection of the nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr) at Activated Positions

The electron-deficient character of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is difficult to achieve on electron-rich rings like benzene. This reactivity is most pronounced at the positions ortho and para to the ring nitrogen (C-4 and C-6 in this system) because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com

For an SNAr reaction to occur, a good leaving group, typically a halide (Cl, Br, F) or a triflate, must be present at one of these activated positions. youtube.com For the parent compound, this compound, SNAr is not a direct option as there is no leaving group. However, if a derivative such as 4-chloro- or 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine were synthesized (e.g., via a Sandmeyer reaction from a corresponding diamine), it would be an excellent substrate for SNAr.

Table of Potential SNAr Reactions on a Halogenated Analog

SubstrateNucleophileConditionsProduct
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amineR-NH₂ (Amine)Heat, base (e.g., K₂CO₃)4-(Alkyl/Arylamino)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amineNaOR (Alkoxide)Heat in ROH6-Alkoxy-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
4-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amineNaSH (Thiolate)DMF, heat4-Thio-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine

This table illustrates the expected reactivity based on known SNAr reactions on halopyridines. sci-hub.se

Metalation and Cross-Coupling Reactions at Pyridine Carbons

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C and C-N bonds. These methods are highly applicable to the functionalization of the pyrrolo[3,4-c]pyridine core.

To utilize these reactions, a carbon on the pyridine ring must typically be converted into a halide or triflate. Alternatively, direct C-H activation/metalation can be employed. nih.govnih.gov Given the directing effects on the ring, regioselective halogenation at C-6 or C-4 could provide the necessary handles for subsequent cross-coupling. For instance, a 6-bromo derivative could be coupled with a variety of partners.

Examples of Cross-Coupling Strategies

Reaction TypeSubstrateCoupling PartnerCatalyst System (Typical)Product
Suzuki Coupling 6-Bromo-pyrrolo[3,4-c]pyridine derivativeArylboronic acidPd(PPh₃)₄, Na₂CO₃6-Aryl-pyrrolo[3,4-c]pyridine derivative
Buchwald-Hartwig Amination 4-Chloro-pyrrolo[3,4-c]pyridine derivativeSecondary amine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-Bu4-(Dialkylamino)-pyrrolo[3,4-c]pyridine derivative
Sonogashira Coupling 6-Iodo-pyrrolo[3,4-c]pyridine derivativeTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N6-Alkynyl-pyrrolo[3,4-c]pyridine derivative

Studies on the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system have demonstrated the successful use of chemoselective Suzuki-Miyaura coupling at an iodo-substituted position followed by a Buchwald-Hartwig amination at a chloro-substituted position, highlighting the feasibility of sequential, site-selective functionalization. nih.gov

Regioselectivity and Chemoselectivity in Derivatization

The derivatization of this compound presents significant challenges in regioselectivity and chemoselectivity due to the multiple nucleophilic and basic sites.

The primary reactive sites are:

C7-Primary Amine (-NH₂): Generally the most nucleophilic and basic nitrogen, making it the likely initial site of reaction with many electrophiles (e.g., acyl chlorides, alkyl halides).

N2-Secondary Amine (-NH-): A typical aliphatic secondary amine, also highly nucleophilic, but generally less so than the primary C7-amine after considering electronic effects.

N5-Pyridine Nitrogen: The least nucleophilic of the nitrogen atoms, but its basicity makes it a prime site for protonation or coordination to Lewis acids.

Chemoselectivity in Acylation: When treated with one equivalent of an acylating agent like acetyl chloride, acylation is expected to occur preferentially at the C7-amino group. To achieve acylation at the N2-pyrrolidine nitrogen, the C7-amine would likely need to be protected first, for example, as a carbamate (B1207046) or imine. The choice of base can also play a crucial role in controlling chemoselectivity in acylation reactions of related N-acylpyrroles. nsf.gov

Regioselectivity in Electrophilic Substitution: As discussed in section 3.3.1, electrophilic attack on the pyridine ring is directed by the C7-amino group to the C-4 and C-6 positions. The challenge is to prevent the electrophile from reacting with the nitrogen atoms first. For reactions like halogenation with NBS, which does not require strong acid, direct C-H functionalization of the ring is plausible.

Protecting Group Strategies: To control reactivity, a protecting group strategy is often essential.

The N2-pyrrolidine nitrogen can be protected with Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) groups.

The C7-amino group can also be protected, for instance by forming a pivaloyl amide, which can also serve as a directed metalation group to facilitate lithiation at the C-6 position. acs.org

By carefully selecting reagents, reaction conditions, and protecting groups, it is possible to selectively functionalize the different positions of the this compound scaffold, enabling the synthesis of a diverse library of derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR provides fundamental information about the types and numbers of magnetically distinct nuclei.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine, the spectrum would show signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the pyrrolidine (B122466) ring, and the protons of the amine and secondary amine groups. The introduction of the electron-donating amino group at the C7 position is expected to cause an upfield shift (to lower ppm values) for the remaining pyridine protons (H4 and H6) compared to the unsubstituted parent compound, 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. chemicalbook.com The protons on the saturated pyrrolidine ring (H1 and H3) would likely appear as singlets or narrow multiplets, depending on the solvent and exchange rates.

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. bhu.ac.in The pyridine carbons (C4, C6, C7, C7a, C3a) and the pyrrolidine carbons (C1, C3) would each produce a distinct signal. The C7 carbon, directly bonded to the amino group, would experience a significant upfield shift, while the ortho (C6) and para (C4) carbons would also be shielded due to the resonance effect of the amino group. testbook.com

¹⁵N NMR: With its low natural abundance, ¹⁵N NMR is often performed on isotopically enriched samples or using advanced techniques. researchgate.net It provides direct insight into the electronic environment of the nitrogen atoms. researchgate.netscispace.com The spectrum would show three distinct signals: one for the pyridine ring nitrogen (N5), one for the secondary amine in the pyrrolidine ring (N2), and one for the exocyclic primary amine (N at C7). The chemical shift of the pyridine nitrogen would be influenced by the amino substituent, while the pyrrolidine nitrogen would be in a typical aliphatic amine region. science-and-fun.de

Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts Note: These are estimated values based on the parent compound and known substituent effects. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 ~7.8 d ~5.0
H6 ~6.5 d ~5.0
NH₂ ~5.5 br s -
H1/H3 ~4.2 s -

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C7 ~158
C4 ~148
C7a ~145
C6 ~108
C3a ~105

Table 3: Predicted ¹⁵N NMR Data

Nitrogen Predicted Chemical Shift (δ, ppm)
N5 (Pyridine) -60 to -80
N-Amine (NH₂) -300 to -320

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show a correlation between the aromatic protons H4 and H6, confirming their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would definitively link the proton signals for H4, H6, and the H1/H3 methylene groups to their corresponding carbon signals (C4, C6, and C1/C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is vital for connecting molecular fragments. For instance, HMBC would show correlations from the methylene protons (H1/H3) to the quaternary carbons C3a and C7a, bridging the pyrrolidine and pyridine rings. Correlations from the aromatic protons (H4, H6) to other ring carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis and determining the stereochemistry of complex molecules. mdpi.com

The bicyclic structure of this compound is relatively rigid. However, the pyrrolidine ring can adopt different envelope or twist conformations. researchgate.net The analysis of ¹H-¹H coupling constants and NOESY data can provide insights into the preferred conformation in solution. auremn.org.br For example, specific through-space correlations observed in a NOESY spectrum between protons on the pyrrolidine and pyridine rings could indicate a particular puckering of the five-membered ring. Variable temperature NMR studies could also reveal information about the energy barriers between different conformations if the molecule exhibits dynamic behavior.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.

ESI and APCI are soft ionization techniques that are well-suited for analyzing heterocyclic amines. tandfonline.com

Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds. ub.edursc.org Given the presence of three basic nitrogen atoms, this compound is expected to ionize very efficiently in positive ion mode ESI, readily forming the protonated molecule [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds that can be volatilized. creative-proteomics.com While ESI would be the primary choice, APCI could also successfully ionize this molecule, likely also producing the [M+H]⁺ ion. nih.govnih.gov The choice between ESI and APCI can depend on the solvent system and the presence of matrix components. tandfonline.com

The high-resolution measurement of the [M+H]⁺ ion would allow for the unambiguous confirmation of the elemental formula, C₇H₁₁N₃ (for the protonated species).

Tandem mass spectrometry (MS/MS) involves isolating the ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted based on the structure of related heterocyclic amines: libretexts.orgmiamioh.edu

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia from the protonated molecule.

Pyrrolidine Ring Opening: Cleavage of the C-N bonds within the saturated pyrrolidine ring is a likely pathway, leading to characteristic losses.

Cleavage of the Pyridine Ring: Fragmentation of the aromatic pyridine ring, often initiated by the loss of HCN or related neutral molecules, can also occur, providing further structural information.

By analyzing the exact masses of these fragment ions using HRMS, the elemental composition of each piece can be determined, allowing for the confident reconstruction of the molecule's structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and provide direct information about the functional groups present. uobasrah.edu.iq

For this compound, key vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) will exhibit two distinct stretching bands, typically in the 3300-3500 cm⁻¹ region. The secondary amine (N-H) of the pyrrolidine ring will show a single stretching band in a similar region. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the stretching of the double bonds within the pyridine ring are expected in the 1400-1650 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com

N-H Bending: The bending (scissoring) vibration of the primary amine group typically appears around 1600 cm⁻¹.

C-N Stretching: Aliphatic and aromatic C-N stretching vibrations will be present in the 1000-1350 cm⁻¹ range.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for identifying vibrations of symmetric, nonpolar bonds. researchgate.net Together, these techniques provide a comprehensive vibrational profile of the molecule.

Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Stretch (primary amine, asymmetric & symmetric) 3300 - 3500 IR, Raman
N-H Stretch (secondary amine) 3250 - 3400 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
N-H Bend (primary amine) 1590 - 1650 IR
Aromatic C=C/C=N Stretch 1400 - 1620 IR, Raman
Aliphatic C-N Stretch 1150 - 1250 IR

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Despite the importance of such data, a thorough review of existing literature and crystallographic databases reveals no published crystal structure for this compound. While data exists for other isomers and more complex derivatives within the broader pyrrolopyridine family, this information cannot be extrapolated to accurately describe the target molecule.

Without an experimentally determined crystal structure, the precise bond lengths, angles, and torsion angles for this compound in the solid state remain unknown. While computational chemistry methods can predict these parameters, they are not a substitute for experimental validation via X-ray diffraction.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The amine and pyridine moieties of this compound would be expected to participate in significant hydrogen bonding, playing a key role in its solid-state architecture. However, without experimental crystallographic data, any description of these supramolecular interactions and the resulting packing motif would be purely speculative.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if chiral)

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a signal in these spectroscopic methods.

For these techniques to be applicable, a chiral center would need to be introduced into the molecule, for instance, through substitution on the pyrrolidine ring. A search of the scientific literature did not yield any studies on such chiral derivatives of this compound that included ECD or VCD analysis for the determination of their absolute configuration.

Theoretical and Computational Chemistry Studies on 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution. For heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++, are employed to understand their fundamental chemical nature. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap generally implies higher chemical reactivity and a greater propensity for intramolecular charge transfer. researchgate.net For example, in studies of other N-doped polycyclic heteroaromatic compounds, DFT calculations have been used to determine HOMO and LUMO energies, revealing how the incorporation of nitrogen atoms can stabilize these orbitals and affect the energy gap. mdpi.com The distribution of HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. For amine-substituted pyridines, the HOMO is often localized on the electron-rich aromatic ring system and the amino group, while the LUMO may be distributed across the heterocyclic core. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Heterocyclic Systems (Note: Data is for illustrative purposes and does not represent the target compound)

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source Context
Pyrazolopyrimidine Derivative -6.53 -1.27 5.26 Calculated for a related heterocyclic amine, indicating significant stability. researchgate.net
Thienopyrimidine Derivatives -6.20 to -6.45 -2.45 to -2.62 3.15 to 3.83 Demonstrates how substituents alter electronic properties. nih.gov
Pyrrolopyrimidine Derivatives -6.12 -1.13 4.99 DFT/B3LYP calculations on a similar fused ring system. bohrium.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For a molecule like 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group, highlighting these as sites for protonation or interaction with electrophiles. researchgate.net Positive potential (blue) would be expected around the N-H protons of the amino group and the pyrrolidine (B122466) ring, indicating their role as hydrogen bond donors. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds and calculates their relative energies.

Conformational analysis can be performed using various computational methods. Molecular Mechanics (MM) offers a fast way to explore a wide range of conformations, making it suitable for larger molecules. Quantum Mechanical (QM) methods, such as DFT, provide more accurate energy calculations for a smaller number of conformations, often used to refine the results from an MM scan. For flexible molecules, a potential energy surface (PES) scan is performed by systematically rotating specific dihedral angles to identify the most stable, low-energy conformers. acs.org For the target compound, key rotations would involve the bonds connecting the pyrrolidine ring to the pyridine core, although the fused nature of the rings significantly constrains its flexibility.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, an amine-imine tautomerism is possible. The 7-amino form is generally expected to be the dominant tautomer, but computational studies can quantify the relative stability of different forms.

Quantum chemical calculations are used to determine the Gibbs free energy of each tautomer. The relative energies indicate the position of the tautomeric equilibrium. Studies on related heterocyclic systems, such as pyridazinones, have shown that computational methods can predict the predominant tautomeric form by comparing the energies of the oxo/thione and hydroxyl/thiol forms. researchgate.net The choice of solvent can also be modeled using continuum solvent models (like PCM), as intermolecular hydrogen bonding with solvent molecules can significantly influence the equilibrium. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS).

By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict reaction rates and understand why certain products are favored over others. For instance, DFT calculations have been used to elucidate the plausible mechanism of cyclization reactions in the synthesis of complex heterocyclic systems. acs.org Such studies can also clarify the role of catalysts by modeling their interaction with the reactants. For a compound like this compound, computational methods could be used to model its synthesis or its potential metabolic pathways, providing insights that are difficult to obtain through experimental means alone. rsc.org

Transition State Identification and Energy Barrier Calculations

The study of chemical reactions, including conformational changes and metabolic pathways, heavily relies on the identification of transition states and the calculation of their associated energy barriers. These calculations help predict the kinetic feasibility and rate of a chemical process.

Detailed Research Findings: Specific transition state analyses and energy barrier calculations for this compound are not prominently available. However, computational studies on related heterocyclic compounds often employ Density Functional Theory (DFT) to map reaction pathways. For instance, methods like DFT with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional and a suitable basis set (e.g., 6-311G++) are used to optimize the geometries of reactants, products, and transition states. researchgate.nettandfonline.com

The process involves locating a first-order saddle point on the potential energy surface, which corresponds to the transition state. This is typically confirmed by frequency analysis, where the transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (energy barrier) is then calculated as the difference in energy between the transition state and the reactant(s). Such calculations are vital for predicting reaction mechanisms, stability, and potential degradation pathways of a molecule. warwick.ac.uk

Table 1: Hypothetical Energy Barrier Calculation Data for a Reaction Coordinate This table is illustrative and represents the type of data generated in such a study, as specific data for the target compound is not available.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Number of Imaginary Frequencies
ReactantB3LYP/6-311G++0.000
Transition StateB3LYP/6-311G+++25.41
ProductB3LYP/6-311G++-10.20

Solvent Effects in silico

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. In silico models are used to simulate these effects, providing insights that are closer to real-world experimental conditions.

Detailed Research Findings: While dedicated studies on the in silico solvent effects for this compound are not specified in the reviewed literature, computational chemistry offers two main approaches to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is often used to calculate the effects of a solvent on molecular properties like conformational energies and electronic spectra.

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. DFT calculations or molecular dynamics simulations can be performed with explicit solvent molecules to understand hydration shells and their impact on the solute's structure and dynamics. ias.ac.in

For a molecule with amine and pyridine functionalities, modeling solvent effects is crucial for accurately predicting its pKa, solubility, and interactions within a biological, aqueous environment.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of molecular flexibility and conformational changes.

Detailed Research Findings: There are no specific MD simulation studies focused on this compound in the available literature. However, MD simulations are frequently performed on structurally similar pyrrolopyridine derivatives to understand their dynamic behavior, particularly when bound to a biological target like a protein kinase. nih.govmdpi.com

A typical MD simulation protocol involves:

System Setup: The molecule is placed in a simulation box, often solvated with a water model like TIP3P, and ions are added to neutralize the system. nih.gov

Force Field Application: A force field, such as AMBER or GROMOS, is used to define the potential energy of the system based on atomic positions. nih.govmdpi.com

Equilibration and Production: The system is first minimized to remove steric clashes, then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K and 1 bar). Following equilibration, a production run is performed for a duration ranging from nanoseconds to microseconds. nih.gov

Trajectory Analysis: The resulting trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Solvent Accessible Surface Area (SASA). mdpi.com

These simulations provide critical insights into the conformational landscape of the molecule and how it might adapt its shape upon interacting with a receptor. mdpi.com

Table 2: Representative MD Simulation Parameters for a Pyrrolopyridine Derivative This table is illustrative and based on typical parameters used for similar compounds.

ParameterValue/Method
SoftwareGROMACS
Force FieldAmber99SB
Solvent ModelTIP3P Water
Simulation Time200 ns
Temperature300 K
Pressure1 bar

In Silico Prediction of Receptor/Enzyme Binding Modes and Interactions

In silico techniques, particularly molecular docking, are essential for predicting how a small molecule (ligand) might bind to a receptor's active site. This information is invaluable for structure-based drug design and for understanding the mechanism of action.

Detailed Research Findings: While there are no specific docking studies for this compound reported in the reviewed literature, studies on closely related isomers and derivatives provide a clear picture of the methodology. For instance, a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized based on a docking model to act as potassium-competitive acid blockers. nih.gov Similarly, other pyrrolopyridine derivatives have been studied as inhibitors for targets like Janus kinase 1 (JAK1) and p21-activated kinase 4 (PAK4). nih.govmdpi.com

The molecular docking process typically involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized.

Docking Simulation: Software like AutoDock Vina or Glide is used to place the ligand into the receptor's binding site in various orientations and conformations. mdpi.com

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. nih.gov

These predictions help to rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of new derivatives with improved potency and selectivity. nih.gov

Table 3: Illustrative Docking Results for a Ligand in a Kinase Binding Site This table is a hypothetical example representing typical data from a molecular docking study.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Pyrrolopyridine DerivativeJAK1 Kinase-9.8Leu959Hydrogen Bond
Val886Hydrophobic
Glu957Hydrogen Bond

Applications of 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine As a Building Block in Complex Chemical Synthesis

Construction of Diverse Heterocyclic Frameworks

The pyrrolo[3,4-c]pyridine core is a recurring motif in a variety of biologically active compounds. The presence of the 7-amino group on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold provides a convenient handle for the elaboration of this core into more complex heterocyclic systems. This strategic placement of a nucleophilic amine allows for its participation in a wide array of cyclization and condensation reactions, leading to the formation of novel fused-ring systems and multi-component libraries with potential therapeutic applications.

The primary amine of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is a key functional group that facilitates the fusion of additional rings onto the parent scaffold. Through carefully designed synthetic routes, this amine can react with various bifunctional electrophiles to construct new heterocyclic rings. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidines, while condensation with diketones or their equivalents can afford fused diazepines or other seven-membered rings.

While specific examples detailing the fusion of additional ring systems directly onto this compound are not extensively documented in the reviewed literature, the general reactivity of amino-substituted pyridines is well-established. For example, the synthesis of pyrido[2,3-d]pyrimidines and other fused systems often proceeds through the cyclization of aminopyridine precursors. researchgate.net It is therefore highly probable that this compound could undergo similar transformations. The development of synthetic protocols for such annulation reactions would significantly expand the chemical space accessible from this versatile building block. researchgate.net

Table 1: Potential Annulation Reactions for this compound

Reagent Type Potential Fused Ring System
β-Ketoesters Fused Pyridones
Malonic esters Fused Pyrimidinediones
α-Haloketones Fused Imidazopyridines
Isothiocyanates Fused Thienopyridines

Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. The structural attributes of this compound make it an ideal candidate for inclusion in MCR-based library synthesis. The primary amine can participate as a key nucleophilic component in well-known MCRs such as the Ugi and Biginelli reactions.

For instance, in a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a library of complex amides. Each of these components can be varied, leading to a vast number of unique products built around the pyrrolo[3,4-c]pyridine core. Such libraries are invaluable in high-throughput screening campaigns for the discovery of new drug candidates. While direct applications of this specific amine in MCRs are not prevalent in the literature, the utility of aminopyridines in such reactions is a strong indicator of its potential. orientjchem.org

Role in Natural Product Synthesis

The pyrrolopyridine skeleton is a core structural element in a number of marine alkaloids with significant biological activities. researchgate.net While a direct role for this compound in the total synthesis of a specific natural product has not been identified in the surveyed literature, its structural similarity to key intermediates in the synthesis of such compounds suggests its potential as a valuable synthon.

For example, the synthesis of marine alkaloids often involves the construction of a substituted pyrrole (B145914) ring followed by annulation of a pyridine (B92270) or other heterocyclic ring. The pre-formed, functionalized scaffold of this compound could streamline such synthetic routes by providing a ready-made advanced intermediate. Further chemical modifications of the amine and the pyrrole nitrogen would allow for the introduction of the diverse functionalities observed in this class of natural products.

Utilization in Materials Science Research

The application of heterocyclic compounds in materials science is a rapidly growing field, with a focus on developing novel materials with unique electronic and optical properties. The aromatic and electron-rich nature of the pyrrolo[3,4-c]pyridine system, coupled with the reactive amino group, makes this compound a promising candidate for the synthesis of functional materials.

As a monomer, this compound could be used in the synthesis of novel conjugated polymers. The amine functionality allows for polymerization through various methods, such as oxidative polymerization or by reacting it with other monomers containing complementary functional groups. The resulting polymers, incorporating the pyrrolo[3,4-c]pyridine unit, could exhibit interesting electrochromic or fluorescent properties. rsc.org For instance, polymers containing amine-functionalized polypyrrole have been shown to be inherently cell-adhesive and possess tunable conductivity. nih.gov

Furthermore, the amino group can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The color and properties of these dyes could be fine-tuned by varying the coupling partner. Such dyes could find applications in textiles, organic electronics, and as chemical sensors. The development of pyrrolo-pyridine dinitrile dyes has demonstrated strong dual-state emission, highlighting the potential of this heterocyclic core in creating advanced optical materials. rsc.org

Table 2: Potential Materials Science Applications

Application Area Potential Role of this compound
Polymers Monomer for conductive or electrochromic polymers
Dyes Precursor for azo dyes with tunable optical properties
Sensors Component of fluorescent chemosensors

Application in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry, in conjunction with high-throughput screening, has become an indispensable tool in modern drug discovery. The goal is to rapidly synthesize large libraries of diverse compounds for biological evaluation. The structure of this compound is well-suited for combinatorial library synthesis.

The primary amine serves as a key point of diversification. It can be readily acylated, alkylated, or sulfonylated with a wide variety of reagents, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. For example, a library of amides can be generated by reacting the amine with a collection of different carboxylic acids. Similarly, a library of sulfonamides can be prepared using various sulfonyl chlorides.

Furthermore, the pyrrole nitrogen of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core provides a second site for modification, further expanding the diversity of the resulting library. Solid-phase synthesis techniques could be employed, where the pyrrolo[3,4-c]pyridine scaffold is attached to a resin, allowing for efficient reaction work-up and purification. This approach is particularly amenable to automated synthesis and the generation of large libraries for high-throughput screening. The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, has been successfully utilized in the solid-phase synthesis of DNA-encoded libraries, demonstrating the feasibility of such an approach. nih.gov The development of such libraries based on the this compound core could lead to the discovery of novel kinase inhibitors or other therapeutic agents. acs.org

Mechanistic Investigations of 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine in Catalysis and Biological Interactions

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) involving the Scaffold

The incorporation of the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine scaffold into Metal-Organic Frameworks (MOFs) has not been specifically reported in the surveyed scientific literature. The bifunctional nature of the molecule, with its amino group and the nitrogen atom of the pyridine (B92270) ring, presents theoretical possibilities for its use as a linker in the construction of MOFs. Further research would be required to synthesize and characterize such materials and to explore their potential applications, for instance, in gas storage or catalysis.

Organocatalytic Applications

There is no direct evidence in the current body of scientific literature for the application of this compound in organocatalysis. While the broader field of organocatalysis utilizes a wide array of amine-containing molecules, specific studies investigating the catalytic activity of this particular compound are yet to be published.

Investigation of Enzyme-Ligand Binding Mechanisms (Pre-clinical focus)

While the broader class of pyrrolo[3,4-c]pyridine derivatives has been investigated for various biological activities, detailed pre-clinical mechanistic studies focusing specifically on this compound are limited. A significant body of research focuses on derivatives of this scaffold, which have shown inhibitory activity against a range of enzymes. nih.govmdpi.com For instance, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been patented as inhibitors of hematopoietic progenitor kinase 1 (HPK1), suggesting a potential role for this scaffold in cancer immunotherapy. nih.gov

Detailed Kinetic and Thermodynamic Binding Studies

Comprehensive kinetic and thermodynamic binding studies for the interaction of this compound with specific enzymes are not available in the current literature. Such studies, which would provide crucial data like association and dissociation rate constants (k_on and k_off), equilibrium dissociation constants (K_d), and thermodynamic parameters (ΔH, ΔS, and ΔG), are essential for a thorough understanding of the binding mechanism and for guiding further drug development efforts.

Allosteric Modulation Mechanisms

The potential for this compound or its close derivatives to act as allosteric modulators has not been a specific focus of published research. While studies on different isomers, such as 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, have identified allosteric antagonists of the mGluR5 receptor, this cannot be directly extrapolated to the compound .

Interaction with Nucleic Acids and Proteins: Mechanistic Insights

Direct mechanistic insights into the interaction of this compound with nucleic acids and proteins are not well-documented. Research on related, but structurally distinct, pyrrolopyridine isomers has suggested potential interactions with DNA. However, the specific binding modes, affinities, and functional consequences of such interactions for this compound remain to be elucidated. The presence of the fused aromatic system and the amino group could theoretically allow for intercalation or groove binding with DNA, as well as hydrogen bonding and electrostatic interactions with proteins.

Cellular and Molecular Probing Applications (mechanistic, not therapeutic)

A comprehensive review of scientific literature and patent databases reveals a notable absence of published research on the specific application of This compound as a tool for mechanistic cellular and molecular probing in a non-therapeutic context. While the broader class of pyrrolopyridine derivatives has been explored for various biological activities, including potential therapeutic uses, there is no available data detailing the use of this particular compound as a molecular probe to investigate cellular mechanisms or catalytic processes.

The existing body of research on related pyrrolopyridine isomers and their derivatives primarily focuses on their pharmacological effects. For instance, various studies have investigated derivatives of the pyrrolo[3,4-c]pyridine scaffold for their potential as anti-HIV agents, analgesics, and sedatives. nih.govresearchgate.netmdpi.com Additionally, other isomers like 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potential potassium-competitive acid blockers. nih.gov However, these studies are oriented towards therapeutic applications rather than the use of these compounds as mechanistic probes.

Despite the structural interest of the pyrrolopyridine core, the specific compound This compound has not been documented in the accessible scientific literature as a commercially available or synthesized probe for studying biological pathways or catalytic reaction mechanisms. Consequently, there are no detailed research findings or data tables to present regarding its application in this specific, non-therapeutic context. Further research would be necessary to determine if this compound possesses properties that would make it a useful tool for such mechanistic investigations.

Pre Clinical Research Perspectives and Advanced Methodologies Involving 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine Scaffolds

Design and Synthesis of Molecular Probes for Target Validation

The creation of molecular probes based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a critical step in validating its biological targets. The design process often employs structure-based strategies and molecular hybridization, merging fragments of known active compounds with the core scaffold to enhance potency and selectivity. nih.gov For instance, strategies analogous to those used for developing pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors can be applied, where fragments of existing drugs are combined with the novel scaffold. nih.gov

The synthesis of these probes involves multi-step chemical processes. A common approach begins with the protection of reactive groups on the initial scaffold, such as using a trimethylsilylethoxymethyl (SEM) group. researchgate.net This is often followed by key cross-coupling reactions to introduce desired substituents. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are instrumental in building molecular diversity around the core. nih.gov The sequence of these reactions is crucial for success; for example, introducing an amino group at one position before performing a coupling reaction at another can prevent undesirable side reactions and ensure the desired product is obtained. nih.gov The final step typically involves the deprotection of the scaffold to yield the active molecular probe. researchgate.netnih.gov These synthetic methodologies allow for the systematic modification of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, enabling the generation of a library of probes for target identification and validation studies.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derived Analogs (pre-clinical, mechanistic)

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. By systematically altering the substituents at various positions on the heterocyclic ring system, researchers can discern the structural requirements for potent and selective biological activity.

For example, in a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives evaluated for anti-HIV-1 activity, the ester substituent at the C4 position was found to have a significant impact on inhibitory potency. nih.govmdpi.com Furthermore, the distance between the core scaffold and a terminal phenyl ring was also identified as a critical determinant of activity. nih.govmdpi.com Similarly, for 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic properties, the nature of the substituent on an attached benzene (B151609) ring and the length of an alkyl linker were shown to influence analgesic potency. mdpi.comnih.gov In another class of related compounds, 1H-pyrrolo[2,3-b]pyridine derivatives targeting Janus Kinase 3 (JAK3), the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position led to a substantial increase in inhibitory activity. researchgate.net

These studies highlight how specific structural modifications can fine-tune the interaction of the molecule with its biological target. The findings from SAR and SPR studies are crucial for guiding the rational design of next-generation analogs with improved efficacy and more favorable pharmacological profiles.

Scaffold/Derivative Modification Position/Type Observed Impact on Biological Activity Target/Activity
7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylatesC4 Ester SubstituentSignificantly influences activity nih.govmdpi.comAnti-HIV-1
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesBenzene Ring SubstituentsModulates analgesic potency mdpi.comAnalgesic
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesAlkyl Linker LengthInfluences analgesic potency mdpi.comnih.govAnalgesic
1H-Pyrrolo[2,3-b]pyridine DerivativesC5 Carbamoyl GroupLarge increase in inhibitory activity researchgate.netJAK3 Inhibition
1H-Pyrrolo[2,3-b]pyridine DerivativesC4 Cyclohexylamino GroupLarge increase in inhibitory activity researchgate.netJAK3 Inhibition

Elucidation of Biological Targets and Signaling Pathways

Derivatives of the pyrrolopyridine core, including the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, have been shown to interact with a diverse array of biological targets, implicating them in multiple signaling pathways relevant to human disease. nih.govresearchgate.net This versatility underscores the potential of this scaffold in developing targeted therapies.

One significant area of investigation is in cancer therapy, where these compounds have been found to inhibit various kinases. nih.gov For instance, derivatives of the related 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one structure have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it a target for cancer immunotherapy. nih.gov Other identified kinase targets include Phosphoinositide 3-kinases (PI3Ks), which are central to cellular processes like growth and proliferation, and Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to various tumors. nih.govrsc.org

Beyond cancer, these scaffolds have shown activity against targets related to metabolic and infectious diseases. Certain derivatives act as agonists for GPR119, a receptor involved in regulating insulin (B600854) and incretin (B1656795) secretion, suggesting potential applications in type 2 diabetes. nih.gov In the context of viral infections, pyrrolo[3,4-c]pyridine derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Additionally, compounds based on the related pyrrolo[2,3-d]pyrimidine scaffold are known to inhibit Janus Kinase 3 (JAK3), a crucial component of cytokine signaling pathways in the immune system, indicating their potential as immunosuppressive agents. google.com

Scaffold/Derivative Class Biological Target Associated Signaling Pathway / Disease Area
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-oneHematopoietic Progenitor Kinase 1 (HPK1) nih.govT-cell regulation / Cancer Immunotherapy nih.gov
Pyrrolo[3,4-c]pyridine-1,3,6-trioneHIV-1 Integrase nih.govHIV replication / Antiviral nih.gov
N-[3-(1,3-Dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamideGPR119 nih.govIncretin and insulin secretion / Type 2 Diabetes nih.gov
4-Methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dionePhosphoinositide 3-kinases (PI3Ks) nih.govCell growth, proliferation, survival / Cancer nih.gov
1H-Pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptor (FGFR) rsc.orgCell growth, migration / Cancer rsc.org
Pyrrolo[2,3-d]pyrimidineJanus Kinase 3 (JAK3) google.comCytokine signaling / Immunological Disorders google.com

Development of High-Throughput Screening (HTS) Assays for Mechanistic Exploration

High-Throughput Screening (HTS) is an essential tool for exploring the mechanisms of action of novel compounds derived from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine scaffold. HTS allows for the rapid testing of large chemical libraries against specific biological targets, providing crucial data on how these molecules function at a cellular or molecular level. springernature.com

The development of HTS assays for this scaffold can take several forms. For derivatives designed as kinase inhibitors, enzymatic assays in a 384-well format can be established to measure the direct inhibition of target kinases like HPK1, FGFR, or JAKs. nih.govrsc.orggoogle.com These assays often use fluorescence or luminescence-based readouts to quantify enzyme activity.

The data generated from these HTS campaigns, which screen thousands of compounds, are then used to identify the most promising hits and build detailed structure-activity relationships, ultimately guiding the optimization of lead compounds. nih.gov

Concluding Remarks and Future Directions in 2,3 Dihydro 1h Pyrrolo 3,4 C Pyridin 7 Amine Research

Summary of Key Academic Contributions and Discoveries

Research into the pyrrolo[3,4-c]pyridine core, including the 7-amino substituted analogue, has yielded a wealth of knowledge, demonstrating its value as a versatile scaffold in medicinal chemistry. Key discoveries have highlighted the significant biological activities exhibited by derivatives of this heterocyclic system.

A notable area of discovery has been in the development of kinase inhibitors. For instance, derivatives of the closely related 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been investigated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), which is a target for cancer immunotherapy. wipo.int While not the exact 7-amino compound, this research underscores the potential of the pyrrolo[3,4-c]pyridine framework in modulating kinase activity, a crucial aspect of cancer therapy.

Furthermore, the broader class of pyrrolopyridine derivatives has been extensively studied for a range of therapeutic applications. These include antiviral, antimycobacterial, analgesic, and sedative agents. nih.govresearchgate.net For example, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated anti-HIV-1 activity. nih.gov Similarly, other derivatives have shown promise as inhibitors of enzymes like InhA, which is crucial for the survival of Mycobacterium tuberculosis. nih.gov

The synthesis of various substituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridines has also been a significant contribution. Researchers have developed synthetic protocols to create 1-oxo, 3-oxo, and 1,3-dioxo derivatives, which serve as foundational structures for further functionalization and biological screening. researchgate.net These synthetic advancements are crucial for creating libraries of compounds to explore structure-activity relationships (SAR).

Table 1: Selected Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives

Derivative Class Target/Activity Therapeutic Area Reference(s)
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Hematopoietic Progenitor Kinase 1 (HPK1) Cancer wipo.int
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates HIV-1 Replication Antiviral nih.gov
1-Phenyl-pyrrolo[3,4-c]pyridine-3-one InhA Enzyme Inhibition Antimycobacterial nih.gov

Unresolved Challenges and Emerging Research Frontiers

Despite the progress, several challenges and exciting research frontiers remain in the study of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine and its analogues.

One of the primary challenges is the development of highly selective and potent compounds for specific biological targets. While many derivatives show broad activity, fine-tuning the molecular structure to enhance selectivity and minimize off-target effects is a continuous effort. For kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a significant hurdle.

A key emerging frontier is the application of this scaffold in neglected diseases. For instance, derivatives of the isomeric pyrrolo[3,4-b]quinolin-1-one have been investigated as potential antileishmanial agents. nih.govrsc.org This suggests that the this compound core could be a valuable starting point for developing treatments for parasitic infections, an area with significant unmet medical needs.

Another area for future exploration is the development of novel synthetic methodologies that allow for greater structural diversity. While current methods are effective, new strategies that enable more efficient and varied substitution patterns on the pyrrolopyridine ring system would accelerate the discovery of new bioactive molecules. researchgate.net

Furthermore, a deeper understanding of the mechanism of action for many of the reported biological activities is needed. For derivatives showing analgesic and sedative effects, the precise molecular targets are often not fully elucidated. nih.gov Future research should focus on target identification and validation to rationalize the observed pharmacological effects and guide further drug design.

Prospects for Novel Methodologies and Applications in Chemical Sciences

The future of research on this compound is promising, with potential for new methodologies and expanded applications.

In terms of synthetic chemistry, the development of catalytic and multicomponent reactions for the construction of the pyrrolopyridine core could offer more efficient and atom-economical routes to these compounds. researchgate.net The use of computational chemistry and machine learning to predict the biological activity of novel derivatives before their synthesis represents a powerful tool to streamline the drug discovery process.

Beyond medicinal chemistry, the unique electronic and structural properties of the pyrrolopyridine scaffold could be exploited in materials science. The nitrogen-rich heterocyclic system could be incorporated into organic light-emitting diodes (OLEDs), sensors, or as ligands in coordination chemistry.

The application of this scaffold as a chemical probe for studying biological pathways is another promising avenue. By attaching fluorescent tags or reactive groups, derivatives of this compound could be used to visualize and identify new protein targets or to elucidate complex biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine, and how can purity be validated?

  • Methodology : The compound is synthesized via cyclocondensation reactions using halogenated intermediates (e.g., 2-(2-nitrophenyl)acetonitrile) and bases like K₂CO₃ under reflux conditions in ethanol. Post-synthesis purification involves flash chromatography (EtOAc/hexanes) . High-Performance Liquid Chromatography (HPLC) is critical for purity validation, achieving >99% purity through gradient elution protocols .
  • Data : Reported yields range from 27% to 86%, depending on substituent effects .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound derivatives?

  • Methodology : ¹H NMR and ¹³C NMR are used to assign chemical environments. For example:

  • ¹H NMR : Signals at δ 7.2–8.1 ppm indicate aromatic protons, while δ 3.5–4.5 ppm corresponds to NH₂ or CH₂ groups .
  • ¹³C NMR : Carbons in the pyrrolopyridine core appear at δ 110–160 ppm, with carbonyl carbons (if present) at δ 165–175 ppm .
    • Validation : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight alignment with theoretical values (e.g., m/z 335.1245 experimental vs. 335.1238 calculated for C₁₆H₁₉N₂O₆⁺) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Preventive Measures : Avoid ignition sources (P210), use fume hoods, and wear PPE (gloves, lab coat) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
    • Emergency Response : Use absorbent materials for spills and consult SDS for first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. What molecular targets are associated with this compound derivatives, and how are they validated?

  • Targets :

  • HPK1 (Hematopoietic Progenitor Kinase 1) : Derivatives act as inhibitors, showing potential in cancer immunotherapy by modulating T-cell signaling .
  • Sigma Receptors : Certain analogs exhibit sigma ligand activity, relevant to neurological disorders .
    • Validation : IC₅₀ values are determined via kinase inhibition assays (e.g., ADP-Glo™ for HPK1) and radioligand binding studies for sigma receptors .

Q. How do structural modifications influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

Substituent (R)Activity (EC₅₀)Target
Ethyl1.65 µMHIV-1
4-Fluorophenyl2.1 µMRSV
Indol-3-yl3.8 µMHPK1
  • Key Insight : Electron-withdrawing groups (e.g., -F) enhance antiviral activity, while bulky substituents improve kinase selectivity .
    • Methodology : Docking studies (e.g., AutoDock Vina) predict binding poses in HPK1’s ATP-binding pocket .

Q. How should researchers address contradictions in reported biological data for this compound?

  • Case Example : Discrepancies in HPK1 vs. sigma receptor targeting arise from assay conditions (e.g., cell lines, ligand concentrations).
  • Resolution :

Cross-Validation : Replicate experiments using standardized protocols (e.g., HEK293 cells for HPK1, SH-SY5Y for sigma receptors) .

Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Methodological Resources

  • Synthetic Protocols : Ref for step-by-step reaction conditions.
  • Analytical Tools : Ref for NMR/HRMS parameters; Ref for HPLC gradients.
  • Biological Assays : Ref for HPK1 inhibition protocols; Ref for antiviral activity screens.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.